molecular formula C13H7Cl3O2 B6407506 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid CAS No. 1261906-90-4

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid

Cat. No.: B6407506
CAS No.: 1261906-90-4
M. Wt: 301.5 g/mol
InChI Key: XLWWYHAYFIUEEX-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three chlorine atoms attached to a benzoic acid core

Properties

IUPAC Name

2-chloro-4-(3,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWWYHAYFIUEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691259
Record name 3,3',4'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-90-4
Record name 3,3',4'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 4-(3,4-dichlorophenyl)benzoic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids with different functional groups.

    Oxidation Reactions: Formation of carboxylate salts.

    Reduction Reactions: Formation of partially dechlorinated benzoic acids.

Scientific Research Applications

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The benzoic acid moiety can interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    3,4-Dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.

Uniqueness

2-Chloro-4-(3,4-dichlorophenyl)benzoic acid is unique due to the specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that may not be observed in other similar compounds.

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